1-(3-Chloro-2-methylphenyl)-1,4-diazepane
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Characterization
- Studies reveal intricate processes in the synthesis and characterization of diazepine derivatives. For instance, the transformation of tetrahydro-pyrrolobenzodiazepines in a multi-component reaction highlights the complexity and possibilities in creating varied diazepine-based structures (Voskressensky et al., 2014). Similarly, a practical synthesis of tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate demonstrates the relevance of these compounds in developing inhibitors like the Rho-kinase inhibitor K-115 (Gomi et al., 2012).
Pharmacological Implications
- The synthesis and evaluation of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones showcase their potential in antimicrobial and anticancer activities, emphasizing the pharmacological importance of diazepine derivatives (Verma et al., 2015).
Catalytic and Chemical Reactions
- The study of manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, in the olefin epoxidation process, sheds light on the role of these compounds in catalytic reactions and the impact of ligand's Lewis basicity on reactivity (Sankaralingam & Palaniandavar, 2014).
Biochemical Interactions and Modeling
- The synthesis of CX-6258, a new PET tracer for imaging of Pim kinases in cancer, incorporates 1,4-diazepane derivatives, indicating their relevance in biochemical research and imaging studies (Wang et al., 2015).
Mechanism of Action
Target of Action
A similar compound, (3s)-n-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, is known to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It can be inferred that it interacts with its target to inhibit its function, similar to the related compound mentioned above .
Biochemical Pathways
The inhibition of enoyl-[acyl-carrier-protein] reductase [nadh] would likely disrupt the fatty acid synthesis pathway in mycobacterium tuberculosis .
Result of Action
The inhibition of enoyl-[acyl-carrier-protein] reductase [nadh] would likely result in the disruption of fatty acid synthesis in mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
1-(3-Chloro-2-methylphenyl)-1,4-diazepane plays a significant role in biochemical reactions. It interacts with enzymes such as urease, where it acts as a potent inhibitor. The compound’s interaction with urease involves binding to the enzyme’s active site, thereby inhibiting its activity . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it may impact cell signaling pathways, altering the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its interaction with urease results in enzyme inhibition, which is crucial for its biochemical effects . Additionally, this compound may influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including disruption of cellular function and metabolic imbalances . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding the transport and distribution mechanisms is important for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-11(13)4-2-5-12(10)15-8-3-6-14-7-9-15/h2,4-5,14H,3,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHKDLXDCRBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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